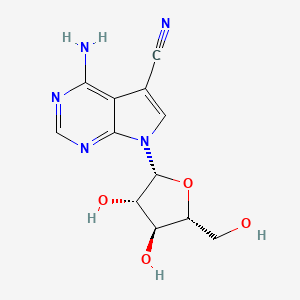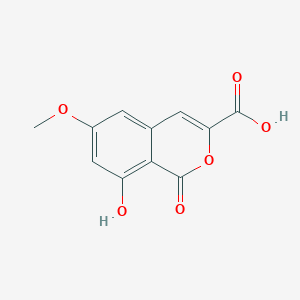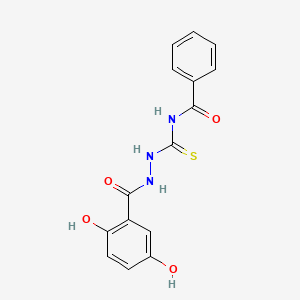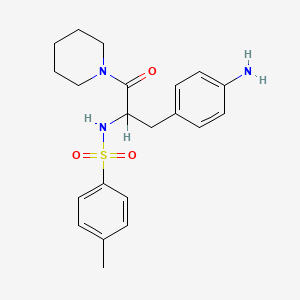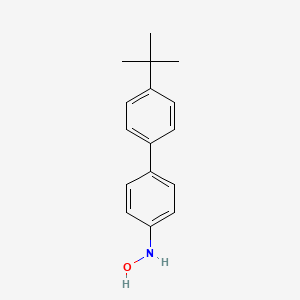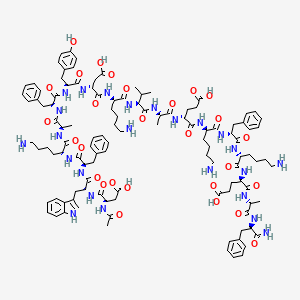
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a (3,5-dimethoxystyryl) group and two propyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dipropylxanthine and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-dipropylxanthine and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
科学的研究の応用
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.
Pharmacology: Research focuses on its effects on the central nervous system and its potential as a neuroprotective agent.
Biochemistry: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in organic synthesis.
作用機序
The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with molecular targets such as adenosine receptors. The xanthine core of the compound allows it to bind to these receptors, potentially modulating their activity. This interaction can lead to various physiological effects, including neuroprotection and modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-8-(3,5-Dimethoxystyryl)-1,3-dipropylxanthine is unique due to the presence of the (3,5-dimethoxystyryl) group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with molecular targets.
特性
CAS番号 |
147700-47-8 |
|---|---|
分子式 |
C21H26N4O4 |
分子量 |
398.5 g/mol |
IUPAC名 |
8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O4/c1-5-9-24-19-18(20(26)25(10-6-2)21(24)27)22-17(23-19)8-7-14-11-15(28-3)13-16(12-14)29-4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,22,23)/b8-7+ |
InChIキー |
IFYQMQURNXKFLL-BQYQJAHWSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC(=C3)OC)OC |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)

